

Physical characteristics of Alimemazine D6 powder

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An In-Depth Technical Guide on the Physical Characteristics of Alimemazine D6 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Alimemazine D6** powder. The information is compiled from various technical data sheets and scientific resources to assist researchers, scientists, and drug development professionals in their work with this compound. **Alimemazine D6** is the deuterium-labeled form of Alimemazine, a phenothiazine derivative with antihistaminic properties.[1][2][3]

Core Physical and Chemical Properties

Alimemazine D6 is a white to off-white solid powder.[3] Deuterium labeling is often used in research, particularly in pharmacokinetic studies, to trace the metabolic fate of the compound. [3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for **Alimemazine D6** powder. For properties where specific data for the D6 variant is not readily available, data for the non-deuterated Alimemazine is provided for reference.



Property	Value (Alimemazine D6)	Value (Alimemazine - for reference)
Molecular Weight	304.48 g/mol [2][4]	298.45 g/mol [5]
Molecular Formula	C18H16D6N2S[2]	C18H22N2S[5]
CAS Number	1346603-88-0[2][4][6]	84-96-8[5]
Appearance	White to off-white solid powder[3]	Crystalline solid[7]
Melting Point	Data not available	162 - 163.5 °C[5]
Boiling Point	420.3 ± 34.0 °C at 760 mmHg[8]	168 - 170 °C at 0.1 torr[5]
Density	1.1 ± 0.1 g/cm ³ [8]	Data not available
Solubility	Soluble in DMSO.[2][9] Slightly soluble in water (with heating) and methanol.[9]	Insoluble in water.[5]
Storage	Powder: -20°C for 3 years.[4] In solvent: -80°C for 1 year.[4]	Keep in a cool, dry, dark location.[5]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of pharmaceutical powders like **Alimemazine D6** are outlined below. These are generalized protocols that can be adapted for specific laboratory settings and equipment.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[1][10][11][12][13]

Methodology:

• Sample Preparation: A small amount of the dry **Alimemazine D6** powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[13]

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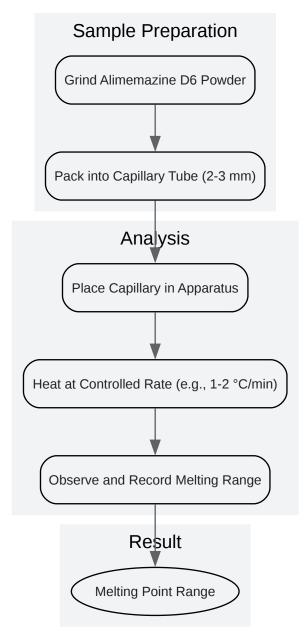




- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) when approaching the expected melting point.[11]
- Observation: The temperature at which the substance begins to melt (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.



Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14][15][16][17]





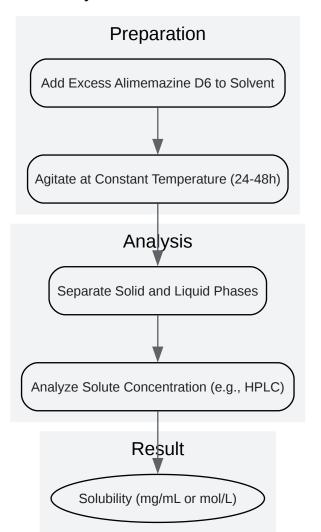


Methodology:

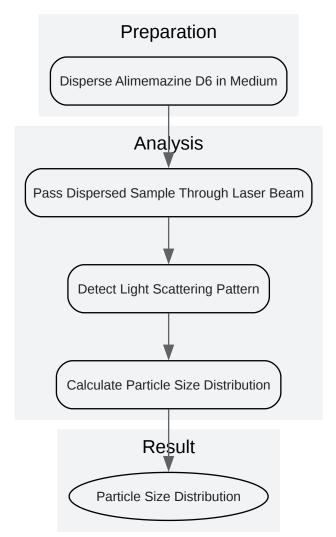
- Preparation of Saturated Solution: An excess amount of Alimemazine D6 powder is added to a known volume of the solvent (e.g., DMSO, water, methanol) in a sealed container.
- Equilibration: The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of Alimemazine D6 in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



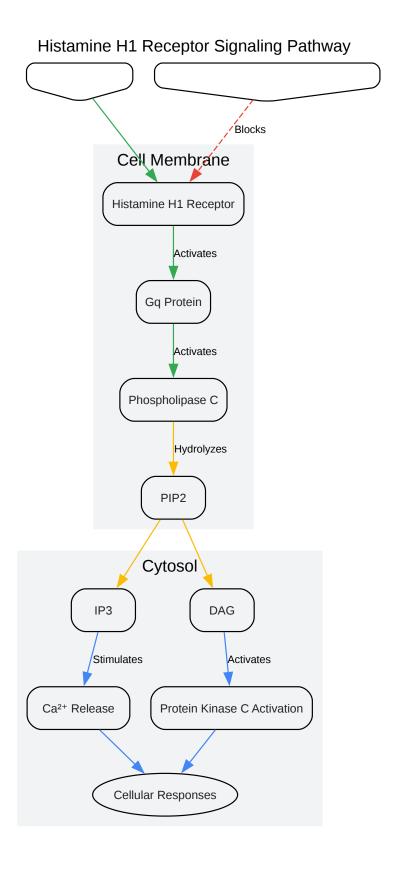
Solubility Determination Workflow



Particle Size Analysis Workflow







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